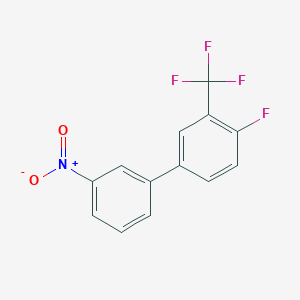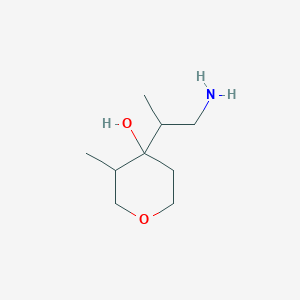
1-Fluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)benzene is an organic compound characterized by its unique structure, which includes a fluorine atom, a nitrophenyl group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the nitration of a fluorobenzene derivative followed by the introduction of a trifluoromethyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and specific catalysts to facilitate the nitration and subsequent reactions.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities while maintaining high purity and yield.
Chemical Reactions Analysis
1-Fluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects. The nitrophenyl group may also play a role in the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
1-Fluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-nitrobenzene: Lacks the trifluoromethyl group, which may result in different reactivity and applications.
4-(Trifluoromethyl)nitrobenzene: Lacks the fluorine atom, which can affect its chemical properties and interactions.
1-Fluoro-2-(trifluoromethyl)benzene:
The presence of both the fluorine and trifluoromethyl groups in this compound makes it unique and valuable for specific applications where these functional groups are beneficial.
Properties
Molecular Formula |
C13H7F4NO2 |
|---|---|
Molecular Weight |
285.19 g/mol |
IUPAC Name |
1-fluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7F4NO2/c14-12-5-4-9(7-11(12)13(15,16)17)8-2-1-3-10(6-8)18(19)20/h1-7H |
InChI Key |
AKUXGGYWCJLYIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B13191547.png)





![2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one](/img/structure/B13191591.png)



![2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13191603.png)
![(([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene](/img/structure/B13191610.png)

